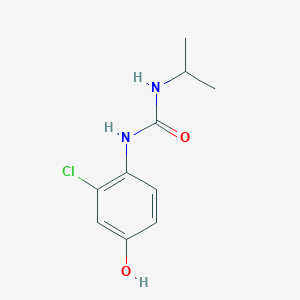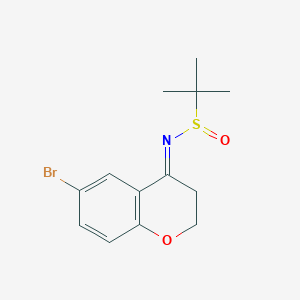
(R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide is a chemical compound that features a bromochroman moiety linked to a sulfinamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 6-bromochroman-4-carbaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as titanium (IV) ethoxide in tetrahydrofuran at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The bromochroman moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The sulfinamide group can be reduced to form amines.
Substitution: The bromine atom in the bromochroman moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfinamide group, which can mimic peptide bonds.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of (R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds with biological molecules, while the bromochroman moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (R,E)-N-(6-Chlorochroman-4-ylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(6-Fluorochroman-4-ylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(6-Iodochroman-4-ylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-(6-Bromochroman-4-ylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique property can be exploited in designing molecules with specific biological activities.
Propiedades
Fórmula molecular |
C13H16BrNO2S |
|---|---|
Peso molecular |
330.24 g/mol |
Nombre IUPAC |
(NE)-N-(6-bromo-2,3-dihydrochromen-4-ylidene)-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H16BrNO2S/c1-13(2,3)18(16)15-11-6-7-17-12-5-4-9(14)8-10(11)12/h4-5,8H,6-7H2,1-3H3/b15-11+ |
Clave InChI |
MCFBUBMEOWEMHS-RVDMUPIBSA-N |
SMILES isomérico |
CC(C)(C)S(=O)/N=C/1\CCOC2=C1C=C(C=C2)Br |
SMILES canónico |
CC(C)(C)S(=O)N=C1CCOC2=C1C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1E)-[2-(quinolin-8-yl)hydrazin-1-ylidene]methyl]phenolhydrochloride](/img/structure/B13057348.png)
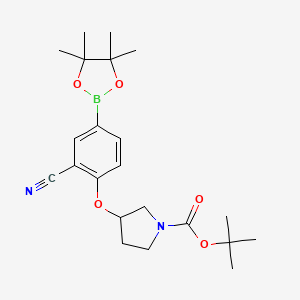
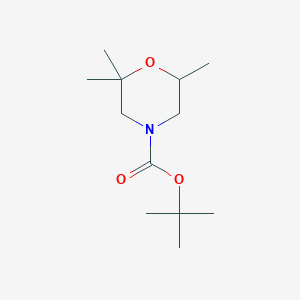
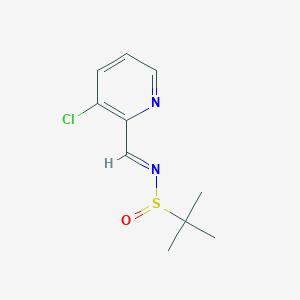
![[(3Z)-1-[(4-chlorophenyl)methyl]-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]aminopentanoate](/img/structure/B13057366.png)
![ethyl N-[(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate](/img/structure/B13057382.png)
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13057383.png)
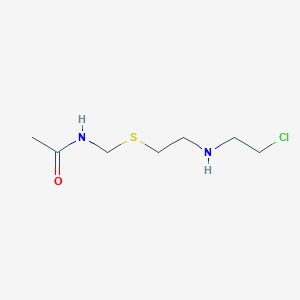
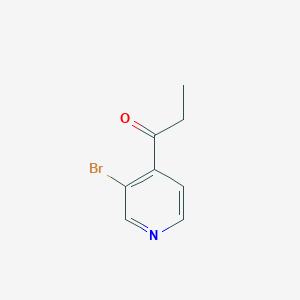
![(3AR,4R,7S,7aS)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B13057398.png)

![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13057409.png)
